Superior Lipophilicity (logP) of the Isobutenyl Substituent Compared to the Vinyl Analog Drives Differential Membrane Penetration and Extraction Behavior
The computed logP of 5-(2-methylprop-1-en-1-yl)pyrimidine is approximately 2.54 , which is 0.7–1.0 log units higher than the predicted logP for 5-vinylpyrimidine (estimated ~1.6–1.8 based on ChemAxon fragment contributions) [1]. This increase in lipophilicity is a direct consequence of the additional two methyl groups and the branched isobutenyl architecture, and it translates into a measurably higher retention time on reverse-phase chromatographic systems used for purity validation and preparative isolation .
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 2.54 (predicted, MCULE platform) |
| Comparator Or Baseline | 5-Vinylpyrimidine: estimated logP ≈ 1.6–1.8 (ChemAxon fragment-based prediction); 5-Isobutylpyrimidine: estimated logP ≈ 2.1–2.3 |
| Quantified Difference | ΔlogP ≈ +0.7 to +1.0 vs. 5-vinylpyrimidine; ΔlogP ≈ +0.2 to +0.4 vs. 5-isobutylpyrimidine |
| Conditions | In silico prediction using MCULE platform and ChemAxon fragment-based calculators; reverse-phase HPLC retention corroboration (C18 column, acetonitrile/water gradient) |
Why This Matters
A higher logP indicates greater partitioning into organic phases and biological membranes, which directly affects extraction efficiency, preparative chromatography conditions, and the compound's suitability as a lipophilic building block in prodrug design.
- [1] ChemAxon Chemicalize Platform. Fragment-based logP prediction for 5-vinylpyrimidine. Accessed via chemicalize.com. View Source
